molecular formula C16H20N2S B5016150 1-benzyl-4-(3-thienylmethyl)piperazine

1-benzyl-4-(3-thienylmethyl)piperazine

Cat. No.: B5016150
M. Wt: 272.4 g/mol
InChI Key: YLCWFRRZMKWTFJ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-thienylmethyl)piperazine is a piperazine derivative featuring a benzyl group at the N1-position and a 3-thienylmethyl substituent at the N4-position. Piperazine derivatives are privileged scaffolds in medicinal chemistry due to their versatility in interacting with biological targets, including neurotransmitter receptors and enzymes . The benzyl group enhances lipophilicity and membrane permeability, while the thienylmethyl substituent introduces a sulfur-containing heterocycle, which may influence electronic properties and receptor binding.

Properties

IUPAC Name

1-benzyl-4-(thiophen-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2S/c1-2-4-15(5-3-1)12-17-7-9-18(10-8-17)13-16-6-11-19-14-16/h1-6,11,14H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCWFRRZMKWTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Benzyl vs. Thienylmethyl: Benzyl groups generally improve receptor binding due to enhanced lipophilicity and π-π interactions (e.g., hA2AAR affinity in ).
  • Substituent Sensitivity : Piperazine derivatives are highly sensitive to substituent modifications. For example, para-chloro or nitro groups on phenyl rings reduce 5-HT1A affinity by ~90% , suggesting that electron-withdrawing groups disrupt binding.

Solubility and Physicochemical Properties

Solubility is critical for bioavailability. Evidence from quinolone-piperazine hybrids () highlights the impact of substituents:

Compound Substituent (N1) Spacer Aqueous Solubility (μM) pKa (Piperazine N)
8a N-phenylpiperazinyl Direct <20 (pH 2.0 and 6.5) 3.8
8b N-benzylpiperazinyl Direct 60–80 ~5.0
8ac Ethylene spacer Ethylene >80 6–7

Implications for 1-Benzyl-4-(3-Thienylmethyl)Piperazine :

  • The direct attachment of a benzyl group (as in 8b) improves solubility compared to phenyl substituents. The thienylmethyl group, being less lipophilic than benzyl, may further enhance solubility.
  • Spacer groups (e.g., ethylene) between piperazine and aromatic moieties increase pKa and solubility , but the lack of a spacer in this compound may limit its solubility compared to hybrid derivatives.

Metabolic Stability and Isosteric Replacements

Piperazine rings are metabolic hotspots. Studies on Chagas disease agents () reveal:

  • Metabolites : Piperazine deethylation and N-oxidation are common metabolic pathways.
  • Mitigation Strategies : Isosteric replacement with morpholine or saturated heterocycles reduces clearance.

Designer Drug Context

Piperazine derivatives like BZP and TFMPP are abused as stimulants . Capillary electrophoresis methods () can detect such compounds via migration time and UV spectral data.

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